N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that features a furan ring, a pyrazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reaction: The furan and pyrazine intermediates are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Introduction of Acetamide Group: The final step involves the acylation of the coupled intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(methylthio)phenyl)acetamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(ethylthio)phenyl)acetamide
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the presence of the isopropylthio group, which can impart distinct steric and electronic properties compared to its methylthio and ethylthio analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural features include:
- Furan ring : Contributes to the compound's electron-donating properties.
- Pyrazine moiety : Enhances biological activity through interactions with various biological targets.
- Isopropylthio group : Increases lipophilicity and may affect the pharmacokinetic profile.
2.1 Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazine rings have demonstrated activity against various bacterial strains, including:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 8 µg/mL |
N-Acetyl compound | P. aeruginosa | 16 µg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial activity.
2.2 Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. For example, derivatives with furan and pyrazine structures have shown cytotoxic effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
HeLa (cervical cancer) | 7.5 |
A549 (lung cancer) | 6.0 |
These results indicate a promising avenue for further investigation of this compound in cancer therapy.
The proposed mechanisms by which compounds similar to this compound exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, contributing to cytotoxicity in cancer cells.
4. Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Tyrosinase Inhibition : A related furan compound demonstrated potent tyrosinase inhibitory activity with an IC50 value of 0.0433 µM, suggesting potential applications in skin whitening products and as a therapeutic agent for hyperpigmentation disorders .
- Antifungal Properties : Another derivative showed significant antifungal activity against Candida species, indicating broad-spectrum antimicrobial potential .
- Cytotoxicity in Cancer Models : Research has indicated that certain derivatives induce cytotoxicity through ROS-mediated pathways, particularly in hepatoma cells .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDOOVPLHDRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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